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1-Methylpseudouridine - 13860-38-3

1-Methylpseudouridine

Catalog Number: EVT-292163
CAS Number: 13860-38-3
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methylpseudouridine (m1Ψ), also known as N1-Methylpseudouridine, is a modified nucleoside found naturally in various RNA molecules, including tRNA, rRNA, and mRNA. [, ] It is a derivative of pseudouridine (Ψ), another common RNA modification, distinguished by the presence of a methyl group at the N1 position of the uracil base. [, , ] m1Ψ plays a significant role in RNA stability, translation efficiency, and immune evasion, making it a crucial component in RNA-based therapeutics and vaccines. [, , , , , , , , , ]

Pseudouridine (Ψ)

Compound Description: Pseudouridine (Ψ) is a naturally occurring isomer of the nucleoside uridine, differing in the attachment of uracil to the ribose ring. It is one of the most abundant post-transcriptional modifications in RNA, influencing various biological processes, including translation, splicing, and stability. Ψ is known to stabilize RNA structures and can modulate the immune response when incorporated into synthetic mRNA. [, , , , , , , ]

Relevance: Pseudouridine is the direct precursor to 1-methylpseudouridine, differing only by the presence of a methyl group at the N1 position of the uracil base in 1-methylpseudouridine. Both compounds are structurally similar and share functional roles in RNA, including enhancing translation and reducing immunogenicity in mRNA therapeutics. [, , , , ]

Uridine (U)

Compound Description: Uridine is one of the four canonical ribonucleosides that constitute RNA. It forms base pairs with adenosine (A) via two hydrogen bonds in RNA secondary structures. Uridine plays a crucial role in various biological processes, including RNA synthesis, protein synthesis, and cellular metabolism. [, , , , , , ]

Relevance: 1-Methylpseudouridine is a modified form of uridine. The chemical modification in 1-methylpseudouridine leads to improved properties compared to uridine, particularly in its use in mRNA therapeutics. For instance, 1-methylpseudouridine reduces the immunogenicity and enhances the translational capacity of mRNA compared to unmodified uridine. [, , , , ]

5-Methylcytidine (m5C)

Compound Description: 5-methylcytidine (m5C) is a modified nucleoside commonly found in various RNA molecules, including tRNA, rRNA, and mRNA. It plays a crucial role in regulating RNA stability, translation, and other biological functions. m5C is also known to influence the immune response to RNA. [, , , ]

Relevance: Like 1-methylpseudouridine, 5-methylcytidine is a modified nucleoside incorporated into mRNA to improve its therapeutic properties. Both modifications have been shown to decrease the immunogenicity of mRNA and can be used individually or in combination for mRNA vaccine development. [, , ]

N1-Methylpseudouridine triphosphate (m1ΨTP)

Compound Description: N1-Methylpseudouridine triphosphate (m1ΨTP) is the triphosphate form of 1-methylpseudouridine, serving as the direct substrate for RNA polymerases during transcription. [, , ]

Relevance: m1ΨTP is crucial for incorporating 1-methylpseudouridine into mRNA during in vitro transcription. The utilization of m1ΨTP instead of uridine triphosphate (UTP) is key to conferring the beneficial properties of 1-methylpseudouridine to the synthesized mRNA, such as reduced immunogenicity and enhanced translation. [, , ]

5-Methoxyuridine (5moU)

Compound Description: 5-Methoxyuridine (5moU) is a modified nucleoside used in mRNA therapeutics to enhance its stability and translation. [, ]

Relevance: Similar to 1-methylpseudouridine, 5moU improves the pharmacological profile of mRNA. Studies have shown that mRNA containing 5moU exhibits increased stability compared to unmodified mRNA, contributing to prolonged protein expression. [, ]

Formycin triphosphate (FTP)

Compound Description: Formycin triphosphate (FTP) is an ATP analog that can be incorporated into RNA by T7 RNA polymerase. When incorporated opposite a 2'-deoxy-1-methylpseudouridine (dmψ) in the template, FTP allows the formation of a C-nucleotide transcription complex, expanding the genetic alphabet. []

Relevance: While not a direct structural analog of 1-methylpseudouridine, the study highlighting FTP emphasizes the potential for modified nucleosides, like 1-methylpseudouridine, to be used in expanding the genetic code and creating novel RNA tools with unique properties. []

3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine monophosphate (amψ)

Compound Description: 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine monophosphate (amψ) is a hypermodified nucleotide found in eukaryotic 18S rRNA. It is formed by the addition of a 3-amino-3-carboxypropyl group to 1-methylpseudouridine. [, ]

Relevance: amψ highlights a further level of modification that can occur on 1-methylpseudouridine. It exemplifies how modifications on existing modified nucleosides can lead to even more diverse structures and potentially distinct functions in RNA. [, ]

Thienoguanosine (thG)

Compound Description: Thienoguanosine (thG) is a fluorescent analog of guanosine. When incorporated into guide RNAs for CRISPR-Cas9, thG-modified RNAs can still direct Cas9 nuclease activity with efficiency comparable to natural guide RNAs. []

Relevance: Although structurally unrelated to 1-methylpseudouridine, the successful application of thG in modifying guide RNA for CRISPR-Cas9 highlights the potential of chemically modified nucleotides, including 1-methylpseudouridine, for improving the functionality of RNA tools for various biomedical applications. []

7-Deazaadenine

Compound Description: 7-Deazaadenine is a purine analog lacking the N7 nitrogen atom. When incorporated into guide RNAs for CRISPR-Cas9, it significantly diminishes Cas9 cleavage activity. []

Relevance: This finding underscores the importance of specific structural features in nucleosides for their function. It suggests that, unlike modifications with thG or 1-methylpseudouridine, alterations at certain positions in other nucleosides could negatively impact the functionality of modified RNAs. []

5-Bromocytosine

Compound Description: 5-Bromocytosine is a cytidine analog that can be incorporated into RNA. When present in guide RNAs alongside thG, it does not hinder the guide RNA's ability to direct Cas9 nuclease cleavage. []

Relevance: Similar to thG, the compatibility of 5-bromocytosine with the CRISPR-Cas9 system highlights the potential of exploring a wider range of chemically modified nucleotides, like 1-methylpseudouridine, to optimize RNA tools for different applications. []

5-Chlorouracil

Compound Description: 5-Chlorouracil is a uracil analog that can be incorporated into RNA. []

Relevance: Although not extensively discussed in the context of its functional implications in the provided literature, 5-chlorouracil represents another example of a modified pyrimidine base like 1-methylpseudouridine, emphasizing the potential for diverse chemical modifications to alter RNA properties and functionalities. []

Classification and Sources

1-Methylpseudouridine is classified as a nucleoside analog. It is commonly found in various biological systems, including tRNA in certain archaea and eukaryotes. The modification was first identified in tRNA by researchers studying archaea and has since been utilized in synthetic biology for the development of mRNA vaccines and therapeutics .

Synthesis Analysis

The synthesis of 1-methylpseudouridine typically involves chemical modifications of uridine. The most common method for producing 1-methylpseudouridine-5′-triphosphate (N1-methylpseudouridine-5′-triphosphate) involves the following steps:

  1. In Vitro Transcription: Using T7 RNA polymerase, uridine triphosphate (UTP) is replaced with N1-methylpseudouridine-5′-triphosphate during the transcription process. This substitution allows for the direct incorporation of 1-methylpseudouridine into RNA transcripts.
  2. Reaction Conditions: The transcription reaction is typically carried out at 37 °C for several hours, followed by purification steps to remove unincorporated nucleotides and enzymes .
  3. Purification: The resulting RNA products are purified using various methods, including gel electrophoresis and column chromatography, to ensure high purity and yield .
Molecular Structure Analysis

The molecular structure of 1-methylpseudouridine can be described as follows:

  • Chemical Formula: C10H13N3O5
  • Molecular Weight: Approximately 253.23 g/mol
  • Structural Features:
    • The base consists of a pseudouridine structure where the ribose sugar is attached to a modified uracil base.
    • The methyl group is attached to the nitrogen atom at position 1, distinguishing it from regular pseudouridine.

The presence of the methyl group affects both the physical properties and biological functions of the nucleoside, particularly its interaction with ribosomes during protein synthesis .

Chemical Reactions Analysis

1-Methylpseudouridine participates in several important chemical reactions:

  • Translation Efficiency: Studies have shown that mRNA containing 1-methylpseudouridine exhibits enhanced translation efficiency compared to unmodified mRNA. This is partly due to its ability to evade innate immune responses and improve ribosomal recognition during translation .
  • Frameshifting: The incorporation of 1-methylpseudouridine can lead to +1 frameshifting during translation, which can produce alternative polypeptides from a single mRNA transcript. This phenomenon has been observed in various experimental setups where modified mRNAs were translated in vitro .

These reactions highlight the significance of 1-methylpseudouridine in modulating protein synthesis dynamics.

Mechanism of Action

The mechanism of action of 1-methylpseudouridine primarily revolves around its role in enhancing mRNA stability and translational fidelity:

  • Reduced Immunogenicity: By substituting uridine with 1-methylpseudouridine, the modified mRNA exhibits lower immunogenicity, allowing for prolonged expression and reduced activation of innate immune pathways .
  • Translation Dynamics: Research indicates that while 1-methylpseudouridine can decrease the rate of peptide-bond formation slightly, it does not significantly alter decoding accuracy or increase miscoding errors during translation . This property makes it an attractive modification for therapeutic mRNAs.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpseudouridine are crucial for its application in synthetic biology:

  • Solubility: It is soluble in water and common organic solvents, which facilitates its incorporation into RNA synthesis protocols.
  • Stability: The methyl modification increases resistance to enzymatic degradation compared to unmodified nucleotides.
  • Melting Temperature: The presence of 1-methylpseudouridine affects the melting temperature (T_m) of RNA duplexes, influencing their stability under physiological conditions .

These properties contribute to its effectiveness as a building block in therapeutic mRNAs.

Applications

The applications of 1-methylpseudouridine are extensive:

  • mRNA Vaccines: Its most notable application is in COVID-19 vaccines, where it enhances the stability and efficacy of mRNA used to encode viral proteins .
  • Gene Therapy: Modified mRNAs containing 1-methylpseudouridine are employed in gene therapy strategies aimed at correcting genetic disorders or enhancing protein production .
  • Synthetic Biology Tools: Researchers utilize this modification to create more efficient synthetic gene circuits that can respond dynamically to cellular conditions .
Introduction to 1-Methylpseudouridine

Chemical Structure and Isomerism of 1-Methylpseudouridine

1-Methylpseudouridine (C₁₀H₁₄N₂O₆; molar mass 258.23 g/mol) is distinguished by two fundamental chemical alterations compared to its parent nucleoside, uridine:

  • C-Glycosidic Bond Isomerism: Unlike uridine, which features a nitrogen-glycosidic bond (C1'-N1) linking the ribose sugar to the uracil base, pseudouridine—and by extension, 1-methylpseudouridine—possesses a carbon-carbon (C1'-C5) glycosidic bond. This isomerization repositions the uracil ring, creating a structure where the N1 nitrogen and C6 carbon exchange places relative to the sugar attachment point. Consequently, pseudouridine is often termed the "5-ribosyl isomer of uridine" [3] [8] [9].
  • N1-Methylation: The defining modification of 1-methylpseudouridine is the addition of a methyl group (-CH₃) to the N1 nitrogen atom of the pseudouridine base. This methylation replaces the hydrogen atom attached to N1, converting the secondary amine of pseudouridine into a tertiary amine [4] [6] [8].

Table 1: Structural Comparison of Uridine, Pseudouridine, and 1-Methylpseudouridine

NucleosideGlycosidic Bond TypeGlycosidic Bond AtomsN1 ModificationKey Structural Features
UridineN-glycosidicC1' (sugar) - N1 (base)Hydrogen (H)Standard uracil base; keto groups at C2 and C4; susceptible to immune recognition and degradation.
Pseudouridine (Ψ)C-glycosidicC1' (sugar) - C5 (base)Hydrogen (H)Isomerized uracil (base rotated); additional imino (N1-H) donor; enhanced hydrogen bonding capacity and base stacking; stabilizes RNA duplexes.
1-Methylpseudouridine (m¹Ψ)C-glycosidicC1' (sugar) - C5 (base)Methyl group (-CH₃)Methylated pseudouridine; methyl group occupies N1 position; blocks one hydrogen bond donor site but enhances hydrophobic interactions and further stabilizes RNA conformation.

The C-glycosidic bond imparts significant conformational flexibility. The bond allows for greater rotational freedom of the base relative to the sugar compared to N-glycosidic bonds. This flexibility, combined with the preference of the modified ribose for the C3'-endo sugar pucker conformation, enhances base stacking interactions within RNA helices, contributing to thermodynamic stability [3] [9]. Crucially, the N1-methyl group eliminates the hydrogen bond donor potential at the N1 position present in pseudouridine. However, it introduces hydrophobic character and steric bulk. The methyl group also influences the electron density of the base, potentially altering its hydrogen-bonding patterns with cognate and near-cognate transfer RNAs (tRNAs) during ribosomal decoding [3] [8] [10]. Despite these modifications, 1-methylpseudouridine maintains base-pairing fidelity with adenosine during translation, acting as a functional surrogate for uridine in coding sequences [2] [8] [10].

Historical Context: Discovery and Early Applications in RNA Biochemistry

The discovery and utilization of 1-methylpseudouridine stemmed from foundational research into RNA modifications and their biological roles:

  • Early Chemical Synthesis: The first chemical synthesis of 1-methylpseudouridine was reported by Earl and Townsend in 1977. This synthesis involved methylation of pseudouridine, confirming the structure of this naturally occurring modified nucleoside found in archaeal tRNA [8] [9].
  • Karikó and Weissman's Seminal Work: The pivotal breakthrough for therapeutic application came from the work of Katalin Karikó, Drew Weissman, and colleagues in the early 2000s. They systematically investigated how naturally occurring nucleoside modifications, particularly pseudouridine (Ψ), could suppress the innate immune response triggered by synthetic, in vitro transcribed (IVT) mRNA. They demonstrated that incorporating Ψ into IVT mRNA significantly reduced activation of Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs) that detect foreign RNA as a viral danger signal. This suppression of immunogenicity was accompanied by increased stability and translational efficiency of the modified mRNA in mammalian cells [5] [8].
  • Transition to 1-Methylpseudouridine: Building on the success of Ψ, the search for even more effective modifications led to the evaluation of 1-methylpseudouridine. In 2015, a landmark study by Andries, McCafferty, and colleagues directly compared Ψ- and m¹Ψ-modified mRNAs. They demonstrated that mRNAs incorporating m¹Ψ outperformed those with Ψ, yielding significantly higher levels of protein expression (often by an order of magnitude or more) while eliciting an even lower innate immune response in mammalian cell lines and in vivo in mice. This superior performance was attributed to a combination of further reduced immunogenicity and enhanced translational capacity [7] [8].
  • Enabling mRNA Therapeutics and Vaccines: The dramatically improved properties of m¹Ψ-modified mRNA provided a crucial solution to the key hurdles of instability, excessive immunogenicity, and suboptimal protein production that had plagued synthetic mRNA technology for decades. This paved the way for the rapid development and deployment of mRNA vaccines. Both the Pfizer-BioNTech (BNT162b2/tozinameran) and Moderna (mRNA-1273/elasomeran) COVID-19 vaccines utilize mRNA where every uridine residue has been replaced by 1-methylpseudouridine. This modification was instrumental in achieving the high efficacy and favorable safety profiles observed in clinical trials and real-world use [2] [5] [8].
  • Large-Scale Production: The enzymatic incorporation of m¹Ψ during IVT mRNA production using T7 RNA polymerase and the corresponding triphosphate (N1-methylpseudouridine-5'-triphosphate, m¹ΨTP) became feasible with improved synthetic routes for m¹ΨTP, such as the large-scale protocol published in 2016 [8].

Role in Natural Archaeal Transfer RNA and Ribosomal RNA Modifications

While its therapeutic application is recent, 1-methylpseudouridine is not an artificial creation. It is a naturally occurring "hypermodified" nucleoside predominantly found within the transfer RNA (tRNA) of archaea, organisms often thriving in extreme environments:

  • Biosynthesis: The biosynthesis of 1-methylpseudouridine at position 54 in archaeal tRNA involves a two-step enzymatic process:
  • Step 1: Pseudouridylation: The enzyme pseudouridine synthase Pus10 catalyzes the isomerization of uridine-54 (U54) in the conserved TΨC loop of precursor tRNA to pseudouridine-54 (Ψ54). Pus10 also modifies U55 to Ψ55 in archaeal tRNA [6] [9].
  • Step 2: N1-Methylation: A specific S-adenosylmethionine (SAM)-dependent methyltransferase, identified as the protein family COG1901/Pfam DUF358 (e.g., Mja1640 in *Methanocaldococcus jannaschii*, Hvo1989 in Haloferax volcanii), catalyzes the transfer of a methyl group from SAM to the N1 position of Ψ54, yielding 1-methylpseudouridine-54 (m¹Ψ54). This enzyme belongs to the SPOUT-class of methyltransferases and exhibits high specificity for Ψ54 within the structural context of the tRNA T-arm. Genetic knockout of the encoding gene in H. volcanii abolishes m¹Ψ54 formation in vivo [6].
  • Structural and Functional Significance: The presence of m¹Ψ54 in archaeal tRNA serves critical structural and functional roles analogous to ribothymidine (rT, m⁵U54) found in bacterial and eukaryotic tRNA:
  • Structural Stabilization: The TΨC loop, facilitated by modifications like m¹Ψ54 and Ψ55, forms crucial tertiary interactions with the D-loop, helping to stabilize the overall L-shaped three-dimensional structure of tRNA. This is particularly vital for archaea living under high temperatures or extreme salinity, where RNA denaturation is a significant threat. The C-glycosidic bond of m¹Ψ enhances base stacking and local RNA rigidity. The N1-methyl group adds hydrophobic character and steric bulk, further contributing to thermodynamic stability and potentially protecting against nuclease degradation [3] [6] [9].
  • Translational Fidelity: While knockout studies in H. volcanii did not show a severe growth phenotype under standard conditions, the conservation of m¹Ψ54 across diverse archaea strongly suggests a functional importance. Modifications in the tRNA core, including the T-arm, are generally crucial for maintaining structural integrity, which is a prerequisite for accurate aminoacylation and proper codon-anticodon interaction on the ribosome, thereby supporting translational fidelity. The modified base may also subtly influence interactions with ribosomal components or elongation factors [6] [9].
  • Phylogenetic Distribution: m¹Ψ54 is a hallmark modification found in tRNAs across most major branches of archaea, excluding only some members of the Thermococcales and Nanoarchaea, which retain ribothymidine (rT) at this position instead [6] [8].

Table 2: Key Features of 1-Methylpseudouridine in Archaeal tRNA

FeatureDescription
PositionPrimarily position 54 in the TΨC loop of tRNA.
Biosynthetic Pathway1. Uridine-54 → Pseudouridine-54 (Ψ54) catalyzed by pseudouridine synthase Pus10. 2. Ψ54 → 1-Methylpseudouridine-54 (m¹Ψ54) catalyzed by a specific SPOUT-class SAM-dependent methyltransferase (e.g., Mja1640, Hvo1989).
Biological RoleStructural Stabilization: Enhances base stacking and rigidity in the TΨC loop; crucial for maintaining the L-shaped tRNA conformation under extreme conditions (thermophiles, halophiles). • Functional Integrity: Supports accurate aminoacylation and ribosomal interaction, contributing to translational fidelity.
PhylogenyUbiquitous across most archaeal lineages (e.g., Methanogens, Halophiles, Sulfolobales); absent in Thermococcales and Nanoarchaea (which use ribothymidine, rT).
SignificanceRepresents a convergent evolutionary solution (vs. bacterial/eukaryotic rT) to stabilize tRNA core structure. Provides a natural precedent for the structural stabilization conferred by m¹Ψ in synthetic mRNAs.

The presence of 1-methylpseudouridine in archaea exemplifies nature's utilization of nucleoside modifications to optimize RNA function under challenging conditions. Its inherent ability to stabilize RNA structure and promote efficient translation, honed through evolution in extremophiles, provided the foundational rationale and inspiration for its successful adaptation as a key enabling technology in synthetic mRNA therapeutics and vaccines [3] [6] [8].

Properties

CAS Number

13860-38-3

Product Name

1-Methylpseudouridine

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)

InChI Key

UVBYMVOUBXYSFV-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-methylpseudouridine
N1-methyl-pseudouridine

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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